

Toxicological Profile of Perfluorobutanesulfonic Acid (PFBS) in Animal Models: A Technical Guide

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Executive Summary

Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS). Due to its persistence and widespread detection in the environment and biota, understanding its toxicological profile is critical. This technical guide synthesizes findings from animal studies to provide a comprehensive overview of the toxicokinetics and systemic effects of PFBS.

In animal models, PFBS exhibits a significantly shorter biological half-life than its long-chain predecessors, with rapid elimination primarily through urine.^{[1][2]} Key toxicological findings consistently identify the liver, kidney, and thyroid as primary target organs.^{[3][4][5]}

Hepatotoxicity is characterized by increased liver weight and hepatocellular hypertrophy, effects linked to the activation of nuclear receptors, including PPAR α .^{[1][5]} Renal effects, such as tubular epithelial hyperplasia, have been noted in subchronic studies.^[4] A consistent observation across multiple species is the disruption of thyroid hormone homeostasis, leading to decreased circulating levels of T3 and T4.^{[3][6][7]}

Developmental studies indicate that prenatal PFBS exposure can lead to reduced fetal/pup body weight, developmental delays, and reproductive abnormalities in female offspring.^{[3][8]}

Neurotoxic effects, including behavioral alterations and changes in neurotransmitter levels, have been demonstrated in zebrafish models.[\[9\]](#)[\[10\]](#)

Significant data gaps remain, particularly concerning the long-term chronic toxicity, carcinogenicity, and direct immunotoxicity of PFBS in mammalian models. The available genotoxicity data suggest PFBS is not mutagenic.[\[11\]](#)[\[12\]](#) This guide provides detailed summaries of key studies, experimental protocols, and mechanistic pathways to inform future research and risk assessment activities.

Introduction

Perfluorobutanesulfonic acid (PFBS) is a fully fluorinated sulfonic acid that belongs to the broad class of PFAS. It was introduced into commerce as a replacement for PFOS, under the premise that its shorter carbon chain length would result in reduced bioaccumulation and toxicity. While PFBS is eliminated from the body more rapidly than legacy PFAS, its chemical stability and environmental persistence have led to ubiquitous exposure.[\[1\]](#)[\[2\]](#)

This guide is intended for researchers, toxicologists, and drug development professionals. It provides a detailed review of the toxicological profile of PFBS in key animal models, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Toxicokinetics and Metabolism

The toxicokinetic profile of PFBS is characterized by rapid absorption and elimination, with notable differences across species and between sexes. Metabolism of PFBS is considered negligible due to the strength of the carbon-fluorine bond.

Key Findings:

- **Absorption and Distribution:** PFBS is readily absorbed following oral administration.[\[1\]](#) It primarily distributes to the plasma, liver, and kidney, with very low penetration of the blood-brain barrier.[\[13\]](#)
- **Elimination:** The primary route of elimination is via urine.[\[2\]](#) The elimination half-life is substantially shorter in rodents compared to monkeys and humans, a critical consideration for interspecies extrapolation.[\[2\]](#)[\[14\]](#) Sex-dependent differences are prominent in rats, where females exhibit faster clearance than males.[\[13\]](#)[\[15\]](#)

Table 1:
Toxicokinetic
Parameters
of PFBS in
Animal
Models

Species (Strain)	Sex	Route	Dose	Half-life ($t_{1/2}$)	Reference
Rat (Sprague Dawley)	Male	Gavage	20 mg/kg	~3.3 hours	[13][15]
	Female	Gavage	20 mg/kg	~1.3 hours	[13][15]
	Male	IV	30 mg/kg	~4.5 hours	[2][14]
	Female	IV	30 mg/kg	~4.0 hours	[2][14]
Mouse (CD-1)	Male	Gavage	30-300 mg/kg	~5.8 hours	[1][16]
	Female	Gavage	30-300 mg/kg	~4.5 hours	[1][16]
Monkey (Cynomolgus)	Male	IV	10 mg/kg	~95.2 hours	[14]
	Female	IV	10 mg/kg	~83.2 hours	[2][14]

Experimental Protocol: Single-Dose Toxicokinetics Study in Rats

This protocol is based on methodologies described in studies assessing the toxicokinetics of PFBS.[15]

- Animals: Male and female Hsd:Sprague-Dawley SD rats, approximately 7-8 weeks old. Animals are acclimated for at least 5 days.

- **Housing:** Housed individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
- **Dosing:** Animals are administered a single dose of PFBS (e.g., 20 mg/kg) via oral gavage or intravenous injection. The vehicle is typically deionized water or corn oil.
- **Sample Collection:** Blood samples are collected from a subset of animals at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). At terminal time points, tissues such as the liver, kidney, and brain are collected.
- **Analysis:** PFBS concentrations in plasma and tissue homogenates are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- **Modeling:** Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to fit a one- or two-compartment model. Key parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC) are calculated.

Systemic Toxicity

Subchronic Toxicity

Repeated-dose studies in rats have identified the liver and kidney as primary targets of PFBS toxicity.

Table 2:
Summary of
Subchronic Oral
Toxicity Studies
of PFBS in Rats

Study Duration	Species/Strain	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
28-Day	Rat (Sprague Dawley)	0, 30, 100, 300, 1000	Reduced body weight, increased liver weight, altered clinical chemistry (liver enzymes, lipids), decreased thyroid hormones. [17]	Not explicitly stated, effects seen at most doses.
90-Day	Rat (Sprague Dawley)	0, 60, 200, 600	Decreased spleen weight (males), decreased protein (females), histologic lesions in kidney (tubular hyperplasia), stomach, and nasal cavity. [18]	Not explicitly stated.

Chronic Toxicity and Carcinogenicity

A significant data gap exists for PFBS, as no long-term chronic toxicity or carcinogenicity bioassays in animals have been published to date. This prevents a conclusive assessment of its carcinogenic potential.

Specific Toxicological Endpoints

Reproductive and Developmental Toxicity

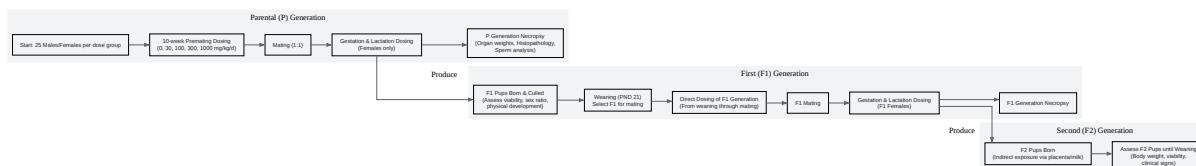
PFBS exposure during gestation has been shown to impact fetal development and reproductive health in offspring across multiple species.

Table 3: Summary of Reproductive and Developmental Toxicity of PFBS

Species	Exposure Window	Dose Levels	Key Findings
Rat (Sprague Dawley)	Two-Generation	0, 30, 100, 300, 1000 mg/kg/day	Parental toxicity (liver, kidney effects) at ≥ 300 mg/kg/day. No primary reproductive effects. Slight delay in preputial separation at 1000 mg/kg/day. Reproductive NOAEL >1000 mg/kg/day.[4]
Mouse (ICR)	Gestation Days 1-20	0, 200, 500 mg/kg/day	Decreased pup body weight, delayed eye opening. In female offspring: delayed vaginal opening and first estrus, reduced ovarian/uterine size, altered sex hormone levels, persistent hypothyroxinemia.[3] [7]
Rabbit (NZW)	Gestation	0, 10, 100 mg/L in drinking water	Maternal: increased pulse pressure, kidney histopathology. Fetal: decreased crown-rump length. Sex-specific effect on placental weight.[8]

Experimental Protocol: Two-Generation Reproductive Toxicity Study

This protocol outlines a standard two-generation study design, consistent with regulatory guidelines and as performed for PFBS.[4][19][20]



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Figure 1. Workflow for a Two-Generation Reproductive Toxicity Study.

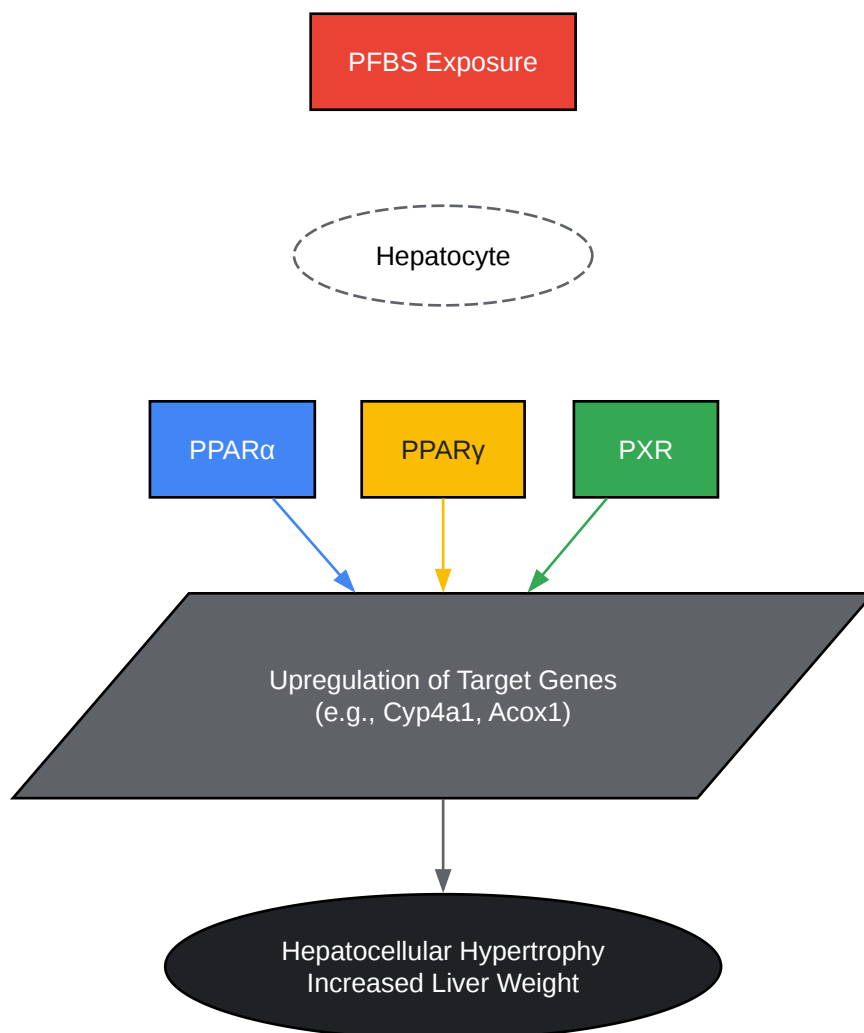
Hepatotoxicity

The liver is a consistent target of PFBS toxicity. Effects are primarily mediated through the activation of nuclear receptors involved in lipid metabolism.

- Mechanism of Action: In mice, high doses of PFBS (300 mg/kg) activate peroxisome proliferator-activated receptor-alpha (PPAR α), PPAR-gamma (PPAR γ), and pregnane X receptor (PXR).[1][16] This activation leads to the upregulation of target genes involved in

fatty acid metabolism, contributing to hepatocellular hypertrophy and increased liver weight.

[1][5] PFBS did not appear to activate AhR, CAR, or LXR in the same study.[1]



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Figure 2. PFBS-Mediated Hepatic Nuclear Receptor Activation.

Endocrine Disruption (Thyroid System)

PFBS consistently disrupts the thyroid axis in animal models, an effect of potential concern for neurodevelopment.

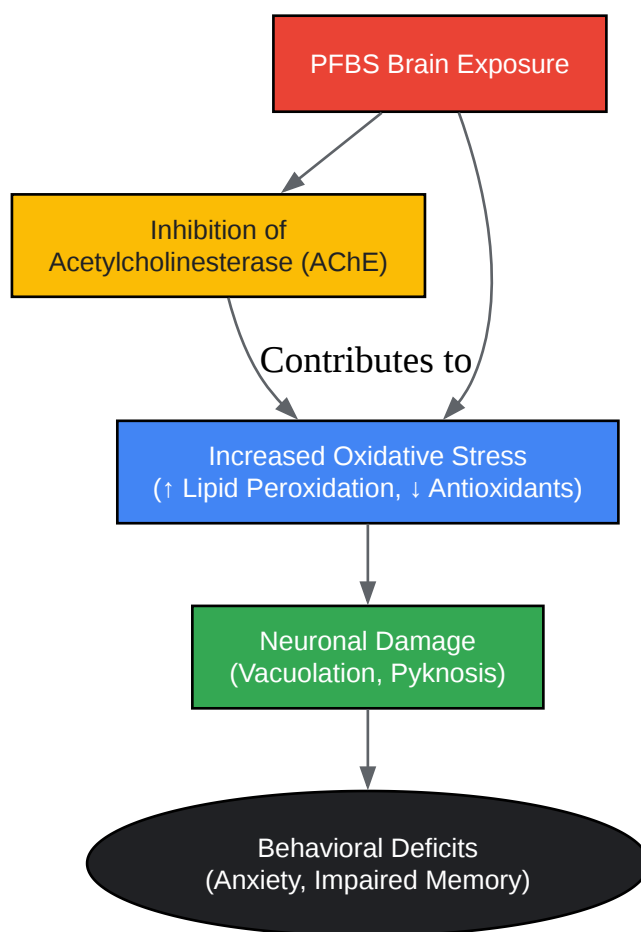
- Key Findings: Exposure to PFBS is associated with dose-dependent decreases in serum total thyroxine (T4) and triiodothyronine (T3) in rats and mice.[3][7][17] This hypothyroxinemia is observed in pregnant dams and persists in their offspring into adulthood.

[3][7] While the exact mechanism is not fully elucidated, potential pathways include interference with thyroid hormone synthesis, transport, and metabolism.[6][21]

Neurotoxicity

Studies using the zebrafish model have highlighted the potential for PFBS to be a developmental neurotoxicant.

- Key Findings:
 - Behavioral: Embryonic exposure to PFBS causes hyperactivity in zebrafish larvae.[9] Chronic exposure in adult zebrafish leads to anxiety-like behaviors and deficits in learning and memory.[10]
 - Biochemical: PFBS exposure alters whole-organism dopamine levels in larvae.[9] In adults, it inhibits acetylcholinesterase (AChE) activity and induces significant oxidative stress in the brain.[10]
 - Histopathological: Chronic exposure in adult zebrafish causes vacuolation and an increase in pyknotic (dying) neurons in the optic tectum region of the brain.[10]



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Figure 3. Proposed Pathway of PFBS-Induced Neurotoxicity in Zebrafish.

Immunotoxicity

There is a notable lack of direct immunotoxicity studies for PFBS in mammalian models. While some PFAS, like PFOS and PFOA, are known to be immunotoxic, it cannot be assumed that PFBS shares the same profile.^{[22][23]} This remains a critical data gap that complicates risk assessment.^{[24][25]}

Genotoxicity

The weight of evidence from a standard battery of tests indicates that PFBS is not genotoxic.

Table 4: Summary of PFBS Genotoxicity Studies

Assay Type	Test System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i> (TA97, TA98, TA100, TA102)	Negative (with and without S9 activation)	[12]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[11]
In vivo Micronucleus Assay	Rat bone marrow erythrocytes	Negative	[11]

Experimental Protocol: Standard Genotoxicity Test Battery

A typical battery to assess genotoxicity includes assays for gene mutation, and chromosomal damage (clastogenicity and aneugenicity).[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Bacterial Reverse Mutation Assay (Ames Test):** PFBS is incubated with several strains of *Salmonella typhimurium* that have mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the frequency of reverse mutations that restore the ability to grow on a histidine-free medium. Tests are conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver).
- **In Vitro Micronucleus Test:** A mammalian cell line (e.g., CHO cells) is exposed to PFBS. After exposure, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This detects both clastogenic and aneugenic events.
- **In Vivo Micronucleus Test:** Rodents are administered PFBS, typically via oral gavage. Bone marrow is harvested after an appropriate exposure period, and immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei. This assay assesses chromosomal damage in a whole-animal system.

Summary and Conclusion

The toxicological profile of PFBS in animal models is characterized by rapid elimination and moderate toxicity with specific target organs. The liver and kidney are consistently affected in subchronic rodent studies, with effects on the thyroid endocrine system being a prominent finding across multiple species and study designs. Developmental studies raise concerns about the potential for prenatal PFBS exposure to adversely affect growth, sexual maturation, and thyroid function in offspring. Furthermore, emerging data from zebrafish models suggest a potential for neurotoxicity.

While PFBS appears to be non-genotoxic, two major data gaps preclude a complete understanding of its risk profile: the absence of chronic carcinogenicity bioassays and the lack of dedicated immunotoxicity studies in mammalian models. Future research should prioritize these areas to fully characterize the potential long-term health risks associated with PFBS exposure. The mechanistic pathways identified, particularly the activation of nuclear receptors, provide valuable targets for further investigation and for building predictive toxicological models.

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